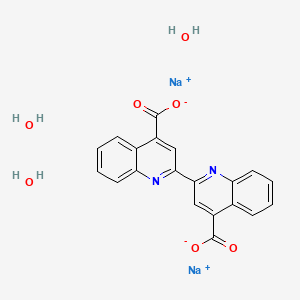
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)-: is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- typically involves the selective displacement of chloride at the 4-position by tert-butyl N-(3-aminophenyl) carbamate, yielding an intermediate. This intermediate is then reacted with 4-(2-methoxyethoxy)aniline at the 2-position . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Typical oxidizing agents might include peroxides or metal oxides, while reducing agents could include hydrides or metal catalysts.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .
科学的研究の応用
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.
Agriculture: The compound can be used in the development of agrochemicals, such as fungicides and herbicides.
Materials Science: Pyrimidine derivatives are used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
Uniqueness
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-bis(2-methoxyethoxy) groups enhances its solubility and reactivity compared to other pyrimidine derivatives .
Conclusion
Pyrimidine, 4-chloro-2,6-bis(2-methoxyethoxy)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C10H15ClN2O4 |
|---|---|
分子量 |
262.69 g/mol |
IUPAC名 |
4-chloro-2,6-bis(2-methoxyethoxy)pyrimidine |
InChI |
InChI=1S/C10H15ClN2O4/c1-14-3-5-16-9-7-8(11)12-10(13-9)17-6-4-15-2/h7H,3-6H2,1-2H3 |
InChIキー |
AHXNNGMGCAYYQH-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC(=NC(=N1)OCCOC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)
![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)
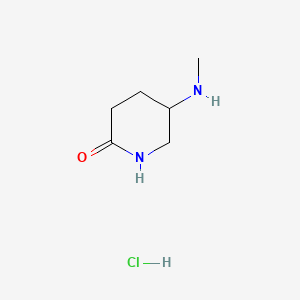
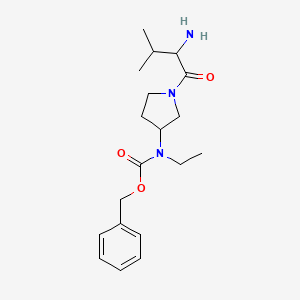
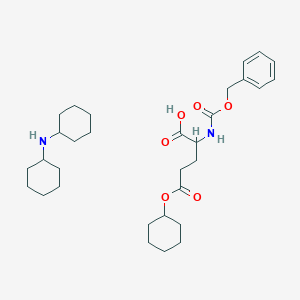
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
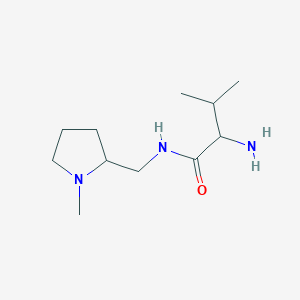
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)
